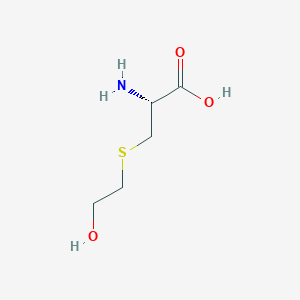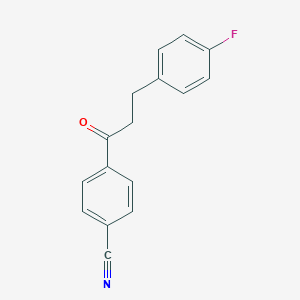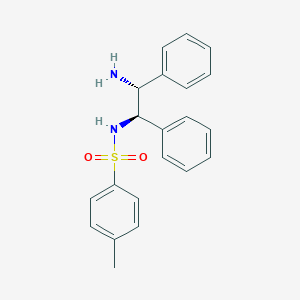
(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine
Overview
Description
N-tosyl-1,2-diphenylethylenediamine (TsDPEN) is a chiral diamine ligand widely used in asymmetric catalysis. It is particularly known for its role in asymmetric transfer hydrogenation reactions, where it facilitates the reduction of ketones and imines to their corresponding alcohols and amines with high enantioselectivity. The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom, which enhances its stability and reactivity in catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tosyl-1,2-diphenylethylenediamine typically involves the tosylation of 1,2-diphenylethylenediamine. The process begins with the reaction of 1,2-diphenylethylenediamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of N-tosyl-1,2-diphenylethylenediamine follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-tosyl-1,2-diphenylethylenediamine primarily undergoes asymmetric transfer hydrogenation reactions. It can also participate in other types of reactions such as oxidation and substitution, depending on the specific catalytic system employed .
Common Reagents and Conditions:
Asymmetric Transfer Hydrogenation: Commonly uses ruthenium or iridium complexes as catalysts, with hydrogen donors like isopropanol or formic acid/triethylamine mixtures.
Substitution: Typically occurs under basic conditions with nucleophiles like alkoxides or amines.
Major Products:
Alcohols and Amines: From the reduction of ketones and imines.
Oxidized Products: Such as sulfoxides and sulfones from oxidation reactions.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
N-tosyl-1,2-diphenylethylenediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-tosyl-1,2-diphenylethylenediamine exerts its effects involves the formation of a chiral environment around the metal center in catalytic complexes. This chiral environment facilitates the selective transfer of hydrogen atoms to the substrate, resulting in the formation of enantiomerically enriched products. The molecular targets and pathways involved include the activation of hydrogen donors and the stabilization of transition states during the catalytic cycle .
Comparison with Similar Compounds
N-sulfonyl-1,2-diphenylethylenediamine: Similar structure but with different sulfonyl groups.
N-monosubstituted 1,2-diphenylethylenediamine: Variations in the substituents on the nitrogen atom.
Comparison: N-tosyl-1,2-diphenylethylenediamine is unique due to the presence of the tosyl group, which enhances its stability and reactivity in catalytic processes. Compared to other similar compounds, it offers higher enantioselectivity and efficiency in asymmetric transfer hydrogenation reactions .
Properties
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPFIWYXBIHPIP-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370363 | |
| Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144222-34-4 | |
| Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((1R,2R)-2-Amino-1,2-diphenylethyl)[(4-methylphenyl)sulfonyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions using (1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine as a chiral ligand in asymmetric transfer hydrogenations. How does this compound contribute to the chirality of the reaction, and what makes it effective in this role?
A1: this compound, often abbreviated as (1R,2R)-TsDPEN, functions as a chiral ligand by coordinating to a metal center, in this case, ruthenium []. This coordination creates a chiral environment around the metal catalyst. The specific spatial arrangement of the phenyl and tosyl groups in (1R,2R)-TsDPEN creates steric hindrance, favoring the approach of the substrate molecule from a particular direction during the catalytic cycle. This preferential interaction leads to the formation of one enantiomer of the product alcohol over the other.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



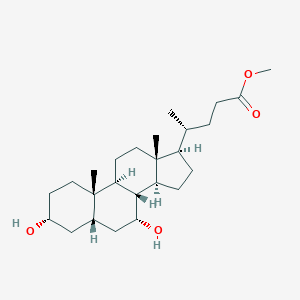
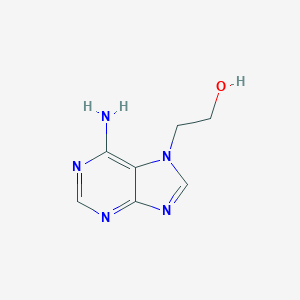
![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)
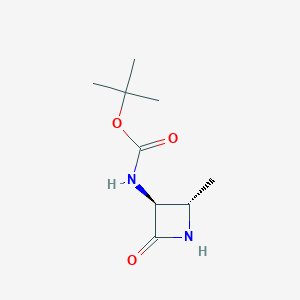
![tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B131544.png)
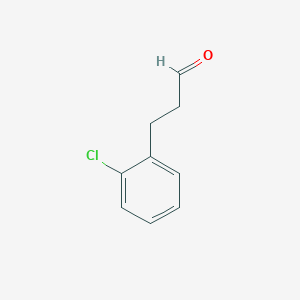
![tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B131553.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)
![[1,1'-Biphenyl]-4-carboxylic Acid (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl Ester](/img/structure/B131557.png)
